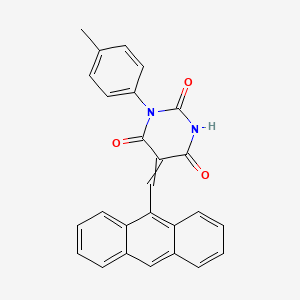

5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Beschreibung

5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a central 1,3-diazinane-2,4,6-trione core substituted with a 4-methylphenyl group at position 1 and an anthracen-9-ylmethylidene moiety at position 3. The anthracene group introduces significant aromaticity and steric bulk, which may influence properties such as solubility, fluorescence, and intermolecular interactions (e.g., π-π stacking).

Eigenschaften

IUPAC Name |

5-(anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O3/c1-16-10-12-19(13-11-16)28-25(30)23(24(29)27-26(28)31)15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15H,1H3,(H,27,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFHEPPSISXOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten, jedoch im größeren Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierter Synthese kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) integrieren, um die Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(Anthracen-9-ylmethyliden)-1-(4-Methylphenyl)-1,3-diazinane-2,4,6-trion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Anthracen-Einheit kann oxidiert werden, um Anthrachinon-Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Dihydro-Derivate zu bilden.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Anthracenring und am Diazinan-Kern auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Halogenierungsmittel (z. B. Brom) oder Nucleophile (z. B. Amine) unter geeigneten Bedingungen.

Hauptprodukte

Oxidation: Anthrachinon-Derivate.

Reduktion: Dihydro-Derivate.

Substitution: Verschiedene substituierte Anthracen- und Diazinan-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-(Anthracen-9-ylmethyliden)-1-(4-Methylphenyl)-1,3-diazinane-2,4,6-trion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann sich die Verbindung in die DNA interkalieren und so Replikations- und Transkriptionsprozesse stören. Darüber hinaus ermöglichen seine photochemischen Eigenschaften die Erzeugung reaktiver Sauerstoffspezies (ROS) bei Lichteinstrahlung, was zu oxidativem Stress und Zellschäden führt.

Wirkmechanismus

The mechanism of action of 5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may intercalate into DNA, disrupting replication and transcription processes. Additionally, its photochemical properties enable it to generate reactive oxygen species (ROS) upon light irradiation, leading to oxidative stress and cell damage.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3-Diazinane-2,4,6-trione Family

Several compounds in the evidence share the 1,3-diazinane-2,4,6-trione core but differ in substituents:

Table 1: Key Structural and Physical Properties

Key Observations :

- Steric and Electronic Effects : The anthracene group in the target compound is bulkier and more conjugated than the triazine-based substituents in Compounds 5a–5d (). This may reduce solubility in polar solvents but enhance fluorescence or π-π interactions in solid-state applications .

- Halogen vs. In contrast, the anthracene group in the target compound is electron-rich, possibly leading to divergent reactivity or binding properties .

- Synthetic Yields : While the target compound’s yield is unspecified, Compounds 5a–5d () demonstrate high yields (82–87%), suggesting efficient synthetic routes for triazine-substituted analogs. The anthracene derivative may require optimized conditions due to steric challenges .

Reactivity and Stability Comparisons

- Oxidation Behavior: Compounds in (e.g., 6, 7, 8) involve methylthio and sulfinyl groups, which undergo oxidation to sulfoxides or elimination reactions.

- Acid Sensitivity : Compound 6 () is protonated by methanesulfonic acid, forming a bis-trione structure. The anthracene derivative’s protonation behavior may differ due to its extended aromatic system, which could stabilize charge-separated intermediates .

Biologische Aktivität

5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of diazine derivatives that exhibit a variety of pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, anthracene derivatives are known for their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells.

In vitro studies have shown that similar compounds can effectively inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia cells. The mechanism often involves the induction of oxidative stress and the activation of apoptotic pathways.

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. Compounds containing anthracene moieties have been reported to possess antibacterial and antifungal activities. For example, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth.

Case Studies

-

Study on Anticancer Properties :

- A study evaluated the cytotoxic effects of several anthracene derivatives on human cancer cells. The results indicated that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner.

- Table 1: Cytotoxicity Results

Compound Cell Line IC50 (µM) Compound A MCF-7 5.2 Compound B A549 3.8 This compound MCF-7 4.5 -

Antimicrobial Screening :

- Another investigation focused on the antimicrobial efficacy of anthracene derivatives against common bacterial strains.

- Table 2: Antimicrobial Activity

Compound Bacteria Zone of Inhibition (mm) Compound A E. coli 15 Compound B S. aureus 18 This compound E. coli 17

The mechanism underlying the biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules such as DNA and proteins. The anthracene moiety facilitates intercalation into DNA strands, disrupting replication and transcription processes. Additionally, the diazine structure may enhance electron transfer reactions leading to increased oxidative stress within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.